Antimony oxychloride

Description

Properties

CAS No. |

7791-08-4 |

|---|---|

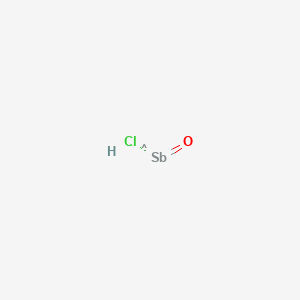

Molecular Formula |

ClHOSb |

Molecular Weight |

174.22 g/mol |

InChI |

InChI=1S/ClH.O.Sb/h1H;; |

InChI Key |

PDWVXNLUDMQFCH-UHFFFAOYSA-N |

SMILES |

O=[Sb].Cl |

Canonical SMILES |

O=[Sb].Cl |

Other CAS No. |

7791-08-4 |

Synonyms |

SbOCl, Antimony chloride oxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Antimony Oxychloride (SbOCl) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of antimony oxychloride (SbOCl) nanoparticles and related this compound compounds. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, data presentation, and a thorough understanding of the key methodologies involved in the study of these promising nanomaterials. This compound compounds, including SbOCl, Sb₄O₅Cl₂, and Sb₈O₁₁Cl₂, are gaining significant attention for their unique physicochemical properties and potential applications in photocatalysis, optoelectronics, flame-retardant materials, and energy storage systems.[1][2]

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through various methods, with the final product's stoichiometry, morphology, and particle size being highly dependent on the synthesis parameters such as pH, temperature, and precursors.[1][2] Commonly employed methods include solvothermal, hydrothermal, and wet-chemical approaches.

Solvothermal Synthesis

The solvothermal method is a versatile technique for producing a range of nanomaterials, including various stoichiometries of this compound.[3] This method involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point to increase the pressure, facilitating the dissolution and reaction of precursors.

Experimental Protocol: Solvothermal Synthesis of SbₓOᵧCl₂/Titanate Nanotube Composites [2][3][4][5]

-

Preparation of the Precursor Solution:

-

Prepare a 50/50 (v/v)% mixture of ethylene glycol and deionized water.

-

Vigorously stir the mixture while adding antimony trichloride (SbCl₃, ≥99% purity).

-

Adjust the pH of the solution to the desired level (e.g., pH 1, 4, or 8) to control the stoichiometry of the final this compound product.[2][4] At pH 1, Sb₄O₅Cl₂ is typically formed, while at pH 4, Sb₈O₁₁Cl₂ is favored, and at pH 8, Sb₂O₃ is the predominant product.[4]

-

-

Reaction:

-

Disperse as-prepared titanate nanotubes (TiONTs) into the precursor solution.

-

Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 120 °C for 12 hours.[3]

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product several times with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven.

-

Hydrothermal Synthesis

Hydrothermal synthesis is similar to the solvothermal method, but specifically uses water as the solvent.[6] It is a popular method for synthesizing various metal oxide and oxyhalide nanocrystals due to its simplicity and ability to produce well-crystallized products at relatively low temperatures.[7][8]

Experimental Protocol: pH-Controlled Hydrothermal Synthesis of this compound and Oxide Nanocrystals [1][7]

-

Preparation of the Reaction Mixture:

-

Prepare an aqueous solution of antimony trichloride (SbCl₃).

-

Adjust the pH of the solution using a suitable base (e.g., NaOH) or acid to obtain the desired this compound phase. The pH of the reaction mixture is a critical parameter that dictates the final product.[1][7]

-

Acidic conditions (pH 1-2) favor the formation of Sb₄O₅Cl₂.

-

Increasing the pH to around 4 can lead to the formation of Sb₈O₁₁Cl₂.

-

Alkaline conditions (pH > 8) typically result in the formation of antimony oxide (Sb₂O₃).

-

-

-

Hydrothermal Reaction:

-

Transfer the pH-adjusted solution into a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).

-

-

Product Recovery and Purification:

-

After cooling, collect the precipitate by filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the synthesized nanoparticles under vacuum at a moderate temperature (e.g., 70 °C) for 12 hours.

-

Wet-Chemical Synthesis

Wet-chemical methods encompass a broad range of techniques performed in a solution at or near room temperature, such as precipitation and sol-gel processes.[9][10][11] These methods are often simple, cost-effective, and allow for large-scale production.

Experimental Protocol: Straightforward Wet-Chemical Approach for Sb₄O₅Cl₂ Nanostructures [1]

-

Precursor Preparation:

-

Utilize a single-source precursor system to simplify the reaction. The specific precursor is not detailed in the provided search results.

-

-

Reaction Conditions:

-

The synthesis is carried out in an aqueous medium without the need for non-aqueous solvents.

-

Control of reaction parameters such as precursor concentration and temperature can be used to modulate the morphology of the resulting nanostructures, yielding either one-dimensional (1D) nanorods or two-dimensional (2D) nanosheets.[1]

-

-

Product Isolation:

-

The resulting Sb₄O₅Cl₂ nanostructures are collected from the solution.

-

Washing and drying steps similar to the solvothermal and hydrothermal methods are employed to obtain the pure product.

-

Characterization of SbOCl Nanoparticles

A comprehensive characterization of the synthesized SbOCl nanoparticles is crucial to understand their physical and chemical properties. The following are key characterization techniques employed for this purpose.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized nanoparticles.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried nanoparticle powder is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ). The scan range and step size are critical parameters; for instance, a common range is 10-80° with a step size of 0.02°.[12]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase. The crystallite size can be estimated using the Scherrer equation, which relates the peak broadening to the size of the coherent scattering domains.[12]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and structure of nanoparticles.

Experimental Protocol:

-

Sample Preparation for SEM:

-

A small amount of the nanoparticle powder is dispersed on a conductive carbon tape mounted on an SEM stub.[13]

-

For nanoparticles in suspension, a drop of the diluted suspension is placed on a clean substrate (e.g., silicon wafer) and allowed to dry.[4]

-

To prevent charging effects in non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be applied using a sputter coater.[4]

-

-

Sample Preparation for TEM:

-

A very dilute suspension of the nanoparticles is prepared in a suitable solvent (e.g., ethanol).

-

The suspension is sonicated to ensure good dispersion and prevent agglomeration.[14]

-

A small droplet of the suspension is deposited onto a TEM grid (typically a copper grid with a thin carbon film) and allowed to dry completely.[4][15]

-

-

Imaging: The prepared samples are then imaged under the electron microscope to determine the particle size, shape, and surface morphology. High-resolution TEM (HRTEM) can provide information on the crystal lattice fringes.

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to determine the optical properties of the nanoparticles, particularly the bandgap energy (Eg).

Experimental Protocol:

-

Sample Preparation: The nanoparticles are dispersed in a suitable solvent to form a stable suspension.

-

Measurement: The absorbance or reflectance of the suspension is measured over a range of wavelengths (e.g., 200-800 nm).

-

Data Analysis (Tauc Plot): The bandgap energy is determined using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν).[16][17] The relationship is given by (αhν)ⁿ = A(hν - Eg), where 'n' depends on the nature of the electronic transition (n=2 for direct bandgap and n=1/2 for indirect bandgap semiconductors). By plotting (αhν)ⁿ versus hν and extrapolating the linear portion of the curve to the energy axis, the bandgap energy can be determined.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound nanoparticles synthesized under different conditions.

Table 1: Particle Size of this compound Nanoparticles

| This compound Species | Synthesis Method | Synthesis Parameter (pH) | Average Particle Size (nm) |

| SbₓOᵧCl₂ on TiONT | Solvothermal | 1 | 7.8 ± 1.7[4] |

| SbₓOᵧCl₂ on TiONT | Solvothermal | 4 | 10.4 ± 2.3[4] |

| SbₓOᵧCl₂ on TiONT | Solvothermal | 8 | 11.4 ± 2.8[4] |

| Sb₈O₁₁Cl₂ | Solvothermal | - | ~5[1] |

| Sb₂O₃ | Chemical Reduction | - | 2 - 12[7] |

| Sb₂O₃ | Solvothermal | - | ~20.89[3] |

Table 2: Bandgap Energy of this compound Nanoparticles

| This compound Species | Morphology | Bandgap Energy (eV) |

| Sb₄O₅Cl₂ | Bulk | 3.25[1] |

| Sb₄O₅Cl₂ | Nanorods | 3.31[1] |

| Sb₄O₅Cl₂ | Nanosheets | 3.34[1] |

| SbOCl / Sb₃O₄Cl | Layered/Intercalated | 2.7 - 3.5[1] |

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and characterization processes described in this guide.

Caption: General workflow for the synthesis of SbOCl nanoparticles.

Caption: Workflow for the characterization of SbOCl nanoparticles.

References

- 1. Hydrothermal synthesis of this compound and oxide nanocrystals: Sb{sub 4}O{sub 5}Cl{sub 2}, Sb{sub 8}O{sub 11}Cl{sub 2}, and Sb{sub 2}O{sub 3} (Journal Article) | OSTI.GOV [osti.gov]

- 2. pH-regulated this compound nanoparticle formation on titanium oxide nanostructures: a photocatalytically active heterojunction - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02340A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. jetir.org [jetir.org]

- 10. mdpi.com [mdpi.com]

- 11. Wet chemical synthesis of metal oxide nanoparticles: a review - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. vaccoat.com [vaccoat.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

An In-depth Technical Guide to the Physical and Chemical Properties of Antimony Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychloride (SbOCl) is an inorganic compound of significant interest due to its unique properties and applications, ranging from flame retardants to catalysis. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and relevant toxicological data for safe handling and potential pharmaceutical applications.

Physical Properties of this compound

This compound is a white, crystalline solid. Its fundamental physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Chemical Formula | SbOCl |

| Molecular Weight | 173.21 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Melting Point | Decomposes at 170 °C[1] |

| Density | 5.7 g/cm³[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | a = 7.908(9) Å, b = 10.732(14) Å, c = 9.527(10) Å, β = 103.65° |

Crystal Structure

This compound possesses a monoclinic crystal structure. The antimony (Sb³⁺) ion is in a highly distorted trigonal bipyramidal or pyramidal coordination environment, bonded to both oxygen and chlorine atoms. The Sb-O bond lengths typically range from 1.947 to 2.265 Å, and the Sb-Cl bond distances are between 2.368 and 2.377 Å. The bond angles, such as O-Sb-O and O-Sb-Cl, show significant variation, ranging from 69° to 140°, which indicates considerable angular distortion within the coordination sphere. Unlike other antimony oxychlorides, SbOCl has a non-layered structure where chlorine atoms are covalently bonded directly to antimony.

Chemical Properties of this compound

The chemical behavior of this compound is largely dictated by the antimony atom's +3 oxidation state and its reactivity with water and upon heating.

Solubility

This compound exhibits the following solubility characteristics:

-

Water: It reacts with water through hydrolysis rather than dissolving in a conventional manner[1].

-

Organic Solvents: It is reported to be insoluble in ethanol and ether[1].

-

Acids and Bases: It is soluble in hydrochloric acid and alkali tartrate solutions[2].

| Solvent | Solubility |

| Water | Reacts (hydrolyzes)[1] |

| Ethanol | Insoluble[1] |

| Ether | Insoluble[1] |

| Hydrochloric Acid | Soluble[2] |

| Alkali Tartrate Solutions | Soluble[2] |

Hydrolysis

The primary route for the synthesis of this compound is the controlled hydrolysis of antimony trichloride (SbCl₃). The reaction proceeds as follows:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl

This reaction is reversible, and the presence of excess hydrochloric acid can shift the equilibrium to the left, favoring the dissolution of this compound. The hydrolysis mechanism can be understood as a two-step process where a hydroxyl group first replaces a chlorine atom, followed by the elimination of HCl.

Thermal Decomposition

This compound undergoes a multi-step thermal decomposition upon heating in an inert atmosphere. The decomposition pathway involves the progressive formation of other antimony oxychlorides with lower chlorine content, ultimately yielding antimony trioxide (Sb₂O₃) and gaseous antimony trichloride (SbCl₃).

The decomposition proceeds through the following key steps:

-

5SbOCl(s) → Sb₄O₅Cl₂(s) + SbCl₃(g)

-

4Sb₄O₅Cl₂(s) → 3Sb₃O₄Cl(s) + SbCl₃(g)

-

3Sb₃O₄Cl(s) → 4Sb₂O₃(s) + SbCl₃(g)

In the presence of air, the final antimony trioxide product can be further oxidized to antimony tetroxide (Sb₂O₄).

| Decomposition Step | Reactant | Products | Activation Energy (kJ/mol) |

| 1 | SbOCl | Sb₄O₅Cl₂ + SbCl₃ | 91.97 |

| 2 | Sb₄O₅Cl₂ | Sb₈O₁₁Cl₂ + SbCl₃ | 131.14 |

| 3 | Sb₈O₁₁Cl₂ | Sb₂O₃ + SbCl₃ | 146.94 |

Note: The second step in some literature is reported as the formation of Sb₈O₁₁Cl₂.

Experimental Protocols

Synthesis of Crystalline this compound

This protocol is adapted from a patented method for producing crystalline this compound.

Materials:

-

Antimony trioxide (Sb₂O₃)

-

Antimony trichloride (SbCl₃)

-

Concentrated Hydrochloric Acid (at least 30% by weight)

-

Deionized water

-

Acetone

Procedure:

-

In a reaction vessel equipped with a stirrer, add an aqueous medium containing at least 30% by weight of hydrogen chloride.

-

To this acidic medium, add antimony trioxide and antimony trichloride as reactants.

-

Heat the resulting mixture to a temperature between 80°C and 110°C while stirring.

-

Maintain the reaction at this temperature for a sufficient time to allow the formation of crystalline this compound.

-

After the reaction is complete, cool the mixture to room temperature to allow the crystalline product to precipitate fully.

-

Separate the crystalline this compound from the aqueous medium by filtration.

-

Wash the collected crystals with acetone to remove any residual reactants and byproducts.

-

Dry the purified crystals under a vacuum to obtain the final product.

Characterization Techniques

Purpose: To confirm the crystalline phase and purity of the synthesized this compound.

Sample Preparation: The dried powder is gently ground to a fine, uniform consistency and mounted on a sample holder.

Typical Instrumental Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

2θ Range: 10° - 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

Purpose: To analyze the morphology and particle size of the this compound crystals.

Sample Preparation:

-

A small amount of the powder is dispersed on a carbon adhesive tab mounted on an aluminum SEM stub.

-

Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.

-

For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.

Typical Imaging Conditions:

-

Accelerating Voltage: 5-20 kV

-

Working Distance: 5-15 mm

-

Detector: Secondary Electron (SE) detector for topographical imaging.

Toxicology and Safety for Drug Development Professionals

Antimony compounds, including this compound, are known to have toxic properties. For professionals in drug development, it is crucial to be aware of these risks and handle the material with appropriate safety measures.

Key Toxicological Information:

-

Toxicity: Antimony compounds are generally considered toxic. Trivalent antimony compounds, such as SbOCl, are typically more toxic than pentavalent compounds.

-

Routes of Exposure: Inhalation, ingestion, and skin contact.

-

Health Effects: Acute exposure can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to more severe health issues, including effects on the cardiovascular system.

-

Carcinogenicity: Some antimony compounds are classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).

-

Handling Precautions:

-

Always handle this compound in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid generating dust during handling.

-

In case of spills, follow appropriate cleanup procedures for toxic inorganic compounds.

-

This guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications, further research into its reactivity and compatibility with other substances is recommended.

References

An In-depth Technical Guide to the Stoichiometric Phases of Antimony Oxychloride (SbₓOᵧCl₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychlorides (SbₓOᵧCl₂) represent a versatile class of inorganic compounds that bridge the gap between oxides and halides.[1] Their unique physicochemical properties, including high photocatalytic activity, excellent flame retardancy, and notable performance in energy storage systems, have garnered significant interest across various scientific disciplines.[1] This technical guide provides a comprehensive overview of the key stoichiometric phases of antimony oxychloride, with a focus on their synthesis, structural characteristics, and transformation pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be exploring the applications of these materials. While direct involvement in biological signaling pathways is not a characteristic of these inorganic compounds, their synthesis and transformation pathways are critical to understanding their potential applications, for instance, as precursors or components in drug delivery systems or medical materials.

Stoichiometric Phases and Their Properties

Several stable stoichiometric phases of this compound have been identified, with the most common being SbOCl, Sb₄O₅Cl₂, and Sb₈O₁₁Cl₂.[1] The formation of a specific phase is highly dependent on the synthesis conditions, particularly the pH of the reaction medium.[2]

Quantitative Data Summary

The crystallographic and electronic properties of the primary this compound phases are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data of this compound Phases

| Phase | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| SbOCl | SbOCl | Monoclinic | P2₁/c | 7.908(9)[1] | 10.732(14)[1] | 9.527(10)[1] | 103.65(3)[3] |

| Sb₄O₅Cl₂ | Sb₄O₅Cl₂ | Monoclinic | P2₁/c | 6.229[4] | 5.107[4] | 13.500[4] | 97.27[1] |

| Sb₈O₁₁Cl₂ | Sb₈O₁₁Cl₂ | Monoclinic | C2/m | 19.047(35)[1] | 4.0530(3)[1] | 10.318(3)[1] | 110.25(4)[1] |

Table 2: Bond Lengths and Band Gap Energies of this compound Phases

| Phase | Sb-O Bond Lengths (Å) | Sb-Cl Bond Lengths (Å) | Band Gap (eV) |

| SbOCl | 1.947 - 2.265[1] | 2.368 - 2.377[1] | ~3.6[3] |

| Sb₄O₅Cl₂ | 1.97 - 2.25[5] | 2.41 - 3.15[5] | 2.45 - 3.34[1] |

| Sb₈O₁₁Cl₂ | Not specified | Not specified | ~3.6[1] |

Experimental Protocols

The synthesis of specific this compound phases can be achieved through various methods, with hydrothermal and solvothermal techniques being the most prevalent. The choice of precursors, solvent, temperature, and pH are critical parameters that dictate the stoichiometry and morphology of the final product.

Protocol 1: Hydrothermal Synthesis of Sb₄O₅Cl₂ Single Crystals

This protocol is adapted from a method for the facile and quantitative synthesis of Sb₄O₅Cl₂ single crystals.[6]

Materials:

-

Antimony(III) chloride (SbCl₃), analytical pure

-

Deionized water

-

Diluted hydrochloric acid (HCl)

Equipment:

-

Teflon-lined autoclave (e.g., 50 mL)

-

Oven capable of maintaining 140 °C

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Add an appropriate amount of analytically pure SbCl₃ to the Teflon-lined autoclave.

-

Fill the autoclave with deionized water to approximately 85% of its volume.

-

Add a small amount of diluted aqueous hydrochloric acid to adjust the pH of the mixture to approximately 1-2.

-

Seal the autoclave and place it in an oven preheated to 140 °C.

-

Maintain the temperature for approximately 30 hours.

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting white crystalline product by filtration.

-

Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C) or under vacuum.

Characterization: The purity and crystallinity of the obtained Sb₄O₅Cl₂ can be confirmed using Powder X-ray Diffraction (PXRD), while the morphology can be observed using Scanning Electron Microscopy (SEM).

Protocol 2: Solvothermal Synthesis of Sb₈O₁₁Cl₂ Microrods

This protocol is based on a simple solvothermal method for the synthesis of Sb₈O₁₁Cl₂ microrods.[1]

Materials:

-

Antimony(III) chloride (SbCl₃)

-

2,6-Pyridinedicarboxylic acid

-

Deionized water

-

Ethanol

Equipment:

-

50 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Oven capable of maintaining 180 °C

-

Centrifuge

-

Vacuum oven

Procedure:

-

Dissolve 0.001 mol of 2,6-pyridinedicarboxylic acid and 0.001 mol of SbCl₃ (1:1 molar ratio) in a mixture of 25 mL of deionized water and 5 mL of ethanol.

-

Stir the solution for 30 minutes to ensure complete dissolution and mixing.

-

Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it at 180 °C for 24 hours.

-

After the reaction, let the autoclave cool to room temperature.

-

Collect the product by centrifugation.

-

Wash the collected solid several times with ethanol to remove any residual reactants.

-

Dry the final product under vacuum at 70 °C for 12 hours.[1]

Characterization: The phase and morphology of the resulting Sb₈O₁₁Cl₂ microrods can be characterized by PXRD and SEM, respectively.

Chemical Transformation Pathways

The different stoichiometric phases of this compound are interconvertible through hydrolysis and thermal decomposition processes. Understanding these pathways is crucial for controlling the synthesis of a desired phase.

Hydrolysis of Antimony(III) Chloride

The hydrolysis of antimony(III) chloride (SbCl₃) is a common and fundamental route for the synthesis of antimony oxychlorides. The final product is highly dependent on the pH of the aqueous solution.[2]

Caption: Hydrolysis pathway of SbCl₃ to various antimony oxychlorides and oxide.

Thermal Decomposition of this compound

Upon heating in an air atmosphere, antimony oxychlorides undergo a stepwise thermal decomposition, leading to the formation of phases with a lower chlorine content and ultimately to antimony oxides.

Caption: Thermal decomposition pathway of SbOCl in air.[7]

Experimental Workflow for Hydrothermal Synthesis

The following diagram illustrates a typical experimental workflow for the hydrothermal synthesis of antimony oxychlorides.

Caption: General experimental workflow for hydrothermal synthesis.

Conclusion

The stoichiometric phases of this compound offer a rich landscape for scientific exploration and application development. Their synthesis is readily controllable through established methods like hydrothermal and solvothermal routes, allowing for the targeted production of specific phases with distinct properties. The detailed quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and professionals. A thorough understanding of the hydrolysis and thermal decomposition pathways is paramount for the rational design and synthesis of these materials for advanced applications in catalysis, materials science, and potentially as components in drug formulation and delivery.

References

- 1. Structure, Synthesis and Properties of Antimony Oxychlorides: A Brief Review | MDPI [mdpi.com]

- 2. Effect of pH Hydrolysis on the Recovery of Antimony from Spent Electrolytes from Copper Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. cnnmol.com [cnnmol.com]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Antimony Oxychloride (SbOCl)

For Researchers, Scientists, and Drug Development Professionals

Antimony oxychloride (SbOCl) is an inorganic compound that has garnered significant interest due to its unique structural characteristics and potential applications in fields such as photocatalysis, optoelectronics, and as a flame retardant.[1][2] This document provides a detailed analysis of its molecular geometry, bonding, and the experimental protocols used for its characterization.

Molecular Geometry and Crystal Structure

While a simple Lewis structure representation of a single SbOCl molecule would predict a bent or V-shaped geometry based on VSEPR theory (AX₂E₁), this is an oversimplification as SbOCl exists as a polymeric solid.[3] The true structure is a complex, three-dimensional framework.[4]

SbOCl crystallizes in the monoclinic system with the space group P2₁/c.[4][5] The crystal structure is non-layered, which distinguishes it from other antimony oxychlorides like Sb₄O₅Cl₂ or Sb₃O₄Cl.[4] In the solid state, the antimony (Sb³⁺) ion is in a highly distorted coordination environment, which can be described as a trigonal bipyramidal or pyramidal geometry.[4]

The structure consists of interconnected polyhedra, where each antimony atom is coordinated to both oxygen and chlorine atoms.[4] There are three distinct crystallographic sites for the antimony atom, each with a unique coordination environment.[6] This leads to a complex network rather than discrete molecular units. For instance, one antimony site is bonded to four oxygen atoms and one chlorine atom, while another is bonded to two oxygen and two chlorine atoms in a distorted rectangular see-saw-like geometry.[6]

Data Presentation: Crystallographic Data for SbOCl

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4][5] |

| Space Group | P2₁/c | [4][5] |

| Unit Cell Parameters (a) | 7.908(9) Å | [4][5] |

| (b) | 10.732(14) Å | |

| (c) | 9.527(10) Å | |

| (β) | 103.65(3)° | |

| Formula Units (Z) | 12 | [4][5] |

| Calculated Density | 4.392 mg/m³ | [5] |

Bonding Analysis

The bonding in this compound is a mix of covalent and ionic character. The chlorine atoms are covalently bonded directly to the antimony atoms, acting as true ligands rather than just charge-balancing ions located in interlayer positions, a feature seen in other antimony oxyhalides.[4]

Computational analyses of the charge distribution indicate that the Sb-O bond has a stronger ionic character than the Sb-Cl bond.[2] This is because oxygen atoms gain more electrons than chlorine atoms in the structure.[2] Despite this, the overall structure is characterized by strong covalent bonds, as evidenced by a wide pseudoenergy gap.[2] The Sb³⁺ center possesses a lone pair of electrons, which influences the distorted coordination geometry.[4]

Data Presentation: Bond Lengths and Angles in SbOCl

The structural complexity and multiple antimony sites result in a range of bond lengths and angles.

| Bond/Angle | Range of Values | Reference |

| Sb-O Bond Length | 1.947 - 2.265 Å | [4][6] |

| Sb-Cl Bond Length | 2.368 - 3.15 Å | [4][6] |

| O-Sb-O Angle | Varies widely (e.g., 69.4° - 139.8°) | [4][5] |

| O-Sb-Cl Angle | Varies widely | [4] |

Experimental Protocols

A. Synthesis of this compound

A common method for synthesizing SbOCl is through the controlled hydrolysis of antimony trichloride (SbCl₃).[7][8] Another established method is hydrothermal synthesis.

Protocol: Hydrothermal Synthesis of SbOCl Single Crystals [5]

-

Precursor Preparation: Dissolve antimony trichloride (SbCl₃) and boric acid (H₃BO₃) in a 1:3 molar ratio in 2 mL of deionized water.

-

Autoclave Sealing: Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.

-

Heating: Place the sealed autoclave in a furnace and heat to 220 °C at a rate of 10 °C per hour.

-

Reaction Time: Maintain the temperature for a sufficient duration to allow for crystal growth (e.g., 24 hours).[4]

-

Cooling and Collection: Allow the autoclave to cool naturally to room temperature.

-

Purification: Collect the resulting transparent single crystals, wash them with deionized water and ethanol to remove any unreacted precursors, and dry them under vacuum.

B. Structural Characterization

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise molecular geometry and crystal structure.

Protocol: Single-Crystal X-ray Diffraction Analysis [5]

-

Crystal Selection: Manually select a high-quality, transparent single crystal of SbOCl under a polarizing microscope.

-

Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection: Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 298 K).

-

Data Processing: Integrate the collected diffraction intensities and apply corrections for Lorentz factor, polarization, and absorption.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This process yields the atomic coordinates, unit cell dimensions, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound.

References

- 1. Structure, Synthesis and Properties of Antimony Oxychlorides: A Brief Review [ouci.dntb.gov.ua]

- 2. revistadechimie.ro [revistadechimie.ro]

- 3. homework.study.com [homework.study.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Antimony(III) chloride - Sciencemadness Wiki [sciencemadness.org]

Thermodynamic Stability of Antimony Oxychloride Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychloride compounds, a diverse class of materials with the general formula SbₓOᵧCl₂, have garnered significant interest in various scientific and industrial fields. Their unique structural, optical, and electronic properties make them promising candidates for applications ranging from catalysis and flame retardants to photocatalysis and next-generation electronics. Understanding the thermodynamic stability of these compounds is paramount for controlling their synthesis, predicting their behavior under different conditions, and designing novel materials with tailored functionalities. This technical guide provides a comprehensive overview of the thermodynamic stability of various this compound compounds, including SbOCl, Sb₄O₅Cl₂, and Sb₈O₁₁Cl₂. It details the experimental protocols for determining their thermodynamic properties and presents the available data in a structured format for easy comparison.

Thermodynamic Data of this compound Compounds

The thermodynamic stability of a compound is fundamentally described by its standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard entropy (S°). These parameters quantify the energy changes associated with the formation of a compound from its constituent elements in their standard states and provide insights into its relative stability and reactivity.

A summary of the available quantitative thermodynamic data for key this compound compounds is presented in Table 1.

| Compound | Chemical Formula | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) |

| This compound | SbOCl | -379.3 ± 2.1[1] | Not available | Not available |

| Sb₄O₅Cl₂ | Not available | Not available | Not available | |

| Sb₈O₁₁Cl₂ | Not available | Not available | Not available |

Note: "Not available" indicates that reliable experimental data could not be found in the reviewed literature.

The stability of these compounds is intricately linked to the conditions of their formation, primarily through the hydrolysis of antimony trichloride (SbCl₃). The pH of the aqueous solution and the reaction temperature are critical parameters that dictate which oxychloride species is preferentially formed. Generally, SbOCl is formed under less acidic conditions, while more complex structures like Sb₄O₅Cl₂ and Sb₈O₁₁Cl₂ are favored at lower pH values.[2][3]

Interconversion and Stability Relationships

The various this compound compounds can be seen as intermediates in the hydrolysis of antimony trichloride to antimony trioxide (Sb₂O₃). Their relative stability is therefore dependent on the chemical environment. The following diagram illustrates the logical relationship between these compounds, highlighting the role of hydrolysis in their formation.

Figure 1: A diagram illustrating the formation pathways of various this compound compounds through the hydrolysis of antimony trichloride.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic data for compounds like antimony oxychlorides relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

Solution Calorimetry for Enthalpy of Formation (ΔH°f)

Solution calorimetry is a powerful technique for determining the enthalpy of formation of compounds that cannot be synthesized directly from their elements in a calorimeter. The method involves measuring the heat of solution of the compound and its constituent elements (or their respective oxides) in a suitable solvent. By applying Hess's Law, the enthalpy of formation can be calculated.

Experimental Workflow for Solution Calorimetry:

Figure 2: A flowchart outlining the key steps in determining the enthalpy of formation of an this compound compound using solution calorimetry.

Detailed Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical calibration.

-

Solvent Selection: A suitable solvent must be chosen that dissolves the this compound and the reactants of the formation reaction at a reasonable rate without side reactions. For antimony compounds, acidic solutions are often employed.

-

Measurement of Heat of Solution:

-

A precisely weighed sample of the this compound (e.g., SbOCl) is introduced into the calorimeter containing a known volume of the solvent.

-

The temperature change of the solution is monitored until a stable reading is achieved. The heat of solution (q₁) is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.

-

-

Measurement of Heats of Solution of Reactants:

-

The heats of solution for the constituent elements in their standard states (or suitable precursor compounds like oxides and chlorides) are measured in the same solvent under identical conditions. For example, the heat of reaction of Sb(s), and the heat of formation of HCl(aq) from H₂(g) and Cl₂(g) in the solvent would be determined.

-

-

Application of Hess's Law: A thermochemical cycle is constructed to relate the measured heats of solution to the enthalpy of formation of the this compound. For SbOCl, the cycle would involve the dissolution of SbOCl, Sb, and the formation of HCl and H₂O in the solvent. The standard enthalpy of formation of SbOCl was determined to be -379.3 ± 2.1 kJ/mol through the measurement of the enthalpy of interaction of crystalline SbCl₃ with water.[1]

Electromotive Force (EMF) Method for Gibbs Free Energy of Formation (ΔG°f)

The EMF method provides a direct route to determine the Gibbs free energy of formation of a compound by measuring the potential of a galvanic cell. This technique is particularly useful for solid-state ionic conductors.

Experimental Setup:

A solid-state electrochemical cell is constructed where the this compound is one of the electrodes. A typical cell configuration for determining the thermodynamic properties of an antimony compound might be:

Sb(s) | Solid Electrolyte | SbₓOᵧCl₂(s), O₂(g), Cl₂(g)

-

Anode: Pure antimony metal.

-

Cathode: A mixture of the this compound, a source of oxygen (e.g., a metal/metal oxide buffer), and a source of chlorine.

-

Solid Electrolyte: An ionic conductor that allows the transport of either O²⁻ or Cl⁻ ions at the operating temperature (e.g., yttria-stabilized zirconia for O²⁻).

Methodology:

-

The cell is assembled and placed in a furnace with precise temperature control.

-

The open-circuit voltage (EMF) of the cell is measured at various temperatures.

-

The Gibbs free energy of the cell reaction (ΔG_cell) is calculated using the Nernst equation: ΔG_cell = -nFE, where n is the number of moles of electrons transferred, F is the Faraday constant, and E is the measured EMF.

-

By carefully designing the cell reaction, the Gibbs free energy of formation of the this compound can be derived from ΔG_cell and the known Gibbs free energies of formation of the other reactants and products.

-

From the temperature dependence of the EMF, the entropy change (ΔS_cell) and enthalpy change (ΔH_cell) of the cell reaction can be determined using the relations: ΔS = nF(dE/dT) and ΔH = -nFE + nFT(dE/dT).

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Enthalpy of Sublimation

KEMS is a high-temperature technique used to study the thermodynamics of vaporization processes. It can be employed to determine the vapor pressure and enthalpy of sublimation of antimony oxychlorides, which are related to their thermodynamic stability.

Experimental Setup:

-

A small, heated effusion cell (Knudsen cell) containing the this compound sample is placed in a high-vacuum chamber.

-

The cell has a small orifice through which the vaporized species effuse.

-

A mass spectrometer is positioned to analyze the composition of the effusing molecular beam.

Methodology:

-

The Knudsen cell is heated to a series of well-defined temperatures.

-

At each temperature, the mass spectrometer identifies the species in the vapor phase and measures their ion intensities.

-

The partial pressure of each species (pᵢ) is related to its ion intensity (Iᵢ) by the equation: pᵢ = kᵢIᵢT, where kᵢ is a sensitivity constant and T is the absolute temperature.

-

The enthalpy of sublimation (ΔH_sub) can be determined from the temperature dependence of the partial pressures using the Clausius-Clapeyron or van't Hoff equation.

-

By combining the enthalpy of sublimation with the enthalpy of formation of the gaseous species, the enthalpy of formation of the solid this compound can be calculated.

Synthesis of Antimony Oxychlorides via Hydrolysis of Antimony Trichloride

The most common route to synthesize antimony oxychlorides is through the controlled hydrolysis of antimony trichloride (SbCl₃). The specific compound formed is highly dependent on the reaction conditions.

General Protocol:

-

Preparation of SbCl₃ solution: Antimony trichloride is dissolved in a suitable solvent, often an aqueous solution of hydrochloric acid to prevent premature hydrolysis and formation of antimony trioxide.

-

Hydrolysis: Water or a basic solution (e.g., ammonium hydroxide or sodium hydroxide) is added to the SbCl₃ solution under controlled temperature and stirring. The rate of addition and the final pH of the solution are critical parameters.

-

To favor the formation of SbOCl , the hydrolysis is typically carried out under less acidic conditions.

-

To obtain Sb₄O₅Cl₂ , the hydrolysis is performed in a more acidic medium.

-

Sb₈O₁₁Cl₂ can be formed under conditions of further hydrolysis of Sb₄O₅Cl₂.

-

-

Aging: The resulting precipitate is often aged in the mother liquor for a specific period to ensure complete reaction and crystallization.

-

Isolation and Purification: The solid product is separated by filtration, washed with deionized water to remove soluble impurities, and then dried under vacuum or at a low temperature to prevent decomposition.

Conclusion

The thermodynamic stability of this compound compounds is a critical factor governing their synthesis and potential applications. This guide has summarized the available thermodynamic data, with a notable gap in the Gibbs free energy and entropy values for many of the complex oxychlorides. The detailed experimental protocols for calorimetry, the EMF method, and Knudsen effusion mass spectrometry provide a framework for researchers to further investigate and expand the thermodynamic database for this important class of materials. A deeper understanding of their thermodynamic properties will undoubtedly accelerate the development of new functional materials based on antimony oxychlorides.

References

Unveiling the Electronic Landscape of Antimony Oxychloride: A Technical Guide

For Immediate Release

Shanghai, China – December 17, 2025 – In a significant step forward for materials science, this technical guide provides an in-depth analysis of the electronic band structure of antimony oxychloride (SbOCl), a compound of increasing interest for its potential applications in photocatalysis, optoelectronics, and as a flame retardant. This document, tailored for researchers, scientists, and professionals in drug development, synthesizes crystallographic data, experimental protocols, and theoretical calculations to offer a comprehensive understanding of SbOCl's electronic properties.

This compound crystallizes in a monoclinic system with the space group P2₁/c.[1] Unlike other layered antimony oxychlorides, SbOCl possesses a non-layered structure where chlorine atoms are covalently bonded to antimony.[1] This unique structural arrangement significantly influences its electronic characteristics.

Crystallographic and Electronic Properties

Theoretical investigations into the electronic structure of SbOCl, primarily conducted using Density Functional Theory (DFT), reveal it to be a semiconductor with a direct band gap. The calculated band structure indicates that both the valence band maximum (VBM) and the conduction band minimum (CBM) are located at the same point in the Brillouin zone, a characteristic feature of direct band gap materials. The energy of this band gap is reported to be in the range of 2.7 to 3.5 eV.

Analysis of the partial density of states (PDOS) provides insight into the atomic orbital contributions to the electronic bands. The valence band is primarily composed of O 2p and Cl 3p orbitals, with some contribution from Sb 5p orbitals. The conduction band is largely dominated by the unoccupied Sb 5p orbitals. This understanding of the orbital contributions is crucial for designing materials with tailored electronic and optical properties.

Quantitative Data Summary

The following tables summarize the key crystallographic and computational parameters for this compound.

Table 1: Crystallographic Data for this compound (SbOCl)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 7.908(9) | [1] |

| b (Å) | 10.732(14) | [1] |

| c (Å) | 9.527(10) | [1] |

| β (°) | 103.65 | [1] |

| Z (formula units/cell) | 12 | [1] |

Table 2: Parameters for DFT-based Electronic Band Structure Calculations of SbOCl

| Parameter | Specification | Reference |

| Software | CASTEP | [2] |

| Method | Plane-wave pseudopotential | [2] |

| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA) with Perdew–Burke–Ernzerhof (PBE) | [2] |

Experimental and Computational Workflows

The synthesis of high-quality SbOCl crystals is a prerequisite for both experimental characterization and accurate theoretical modeling. The following section details a typical hydrothermal synthesis protocol. Furthermore, a generalized workflow for the computational determination of the electronic band structure is presented.

Experimental Protocol: Hydrothermal Synthesis of SbOCl

A common method for the synthesis of this compound is through the hydrolysis of antimony trichloride (SbCl₃).[1] A specific protocol for producing single crystals involves a hydrothermal reaction.

Materials:

-

Antimony trichloride (SbCl₃)

-

Boric acid (H₃BO₃)

-

Deionized water

Procedure:

-

Dissolve SbCl₃ and H₃BO₃ in a 1:3 molar ratio in 2 mL of deionized water.[2]

-

Transfer the solution to a 23 mL Teflon-lined autoclave.[2]

-

Heat the autoclave to 220 °C at a rate of 10 °C/h.[2]

-

Maintain the temperature for a specified duration to allow for crystal growth.

-

Cool the autoclave to room temperature.

-

Separate the resulting transparent single crystals from the reaction mixture.[2]

Visualizing Methodologies

To further elucidate the processes involved in the study of this compound, the following diagrams illustrate the experimental and computational workflows.

Signaling Pathways and Logical Relationships

The relationship between the atomic structure and the resulting electronic properties of SbOCl can be visualized as a logical flow. The specific arrangement of atoms and their bonding characteristics directly determine the electronic band structure and density of states.

This comprehensive guide provides a foundational understanding of the electronic band structure of this compound, paving the way for further research and application development in various scientific and technological fields. The detailed methodologies and summarized data offer a valuable resource for professionals seeking to explore the potential of this promising material.

References

Optical Properties and Band Gap of Antimony Oxychloride (SbOCl): A Technical Guide

Introduction

Antimony oxychloride (SbOCl) is an inorganic compound that holds a unique position within the family of antimony oxohalides due to its distinct structural and electronic properties. Its compositional flexibility and anisotropic nature make it a promising candidate for a range of applications, including photocatalysis, optoelectronic devices, and flame-retardant systems. This technical guide provides an in-depth overview of the fundamental optical properties and the electronic band gap of SbOCl, intended for researchers, materials scientists, and professionals in related fields. We will explore its crystal structure, detail the experimental and theoretical methodologies for characterizing its optical parameters, and summarize the key quantitative data available.

Structural Foundation of Optical Properties

The optical and electronic characteristics of a material are intrinsically linked to its crystal structure. SbOCl crystallizes in a monoclinic system with the space group P2₁/c.[1] This structure is distinct from other layered antimony oxychlorides like Sb₄O₅Cl₂. In SbOCl, the antimony (Sb³⁺) ion is in a highly distorted coordination environment, bonded to both oxygen and chlorine atoms, which leads to significant anisotropy in its physical properties.[1]

The arrangement of atoms in the SbOCl lattice is responsible for its strong optical birefringence and dielectric anisotropy. Unlike some other antimony oxychlorides where chlorine atoms exist as ions between layers, the chlorine in SbOCl forms direct covalent bonds with antimony, contributing to a more complex, non-layered framework.[1]

Data Presentation: Crystal Structure of SbOCl

The crystallographic parameters of SbOCl are summarized in the table below, providing the foundational data for both theoretical calculations and experimental analysis.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1][2] |

| Lattice Constant, a | 7.908(9) Å | [1][2] |

| Lattice Constant, b | 10.732(14) Å | [1][2] |

| Lattice Constant, c | 9.527(10) Å | [1][2] |

| Angle, β | 103.65(3)° | [1][2] |

| Formula Units (Z) | 12 | [1] |

The Optical Band Gap of SbOCl

The optical band gap (Eg) is a critical parameter that defines the energy required to excite an electron from the valence band to the conduction band, thereby governing a semiconductor's interaction with light. SbOCl is characterized as a direct band gap semiconductor, with reported values falling in the range of 2.7–3.5 eV .[1] This direct band gap nature is advantageous for optoelectronic applications as it allows for efficient absorption and emission of photons without the need for a phonon to conserve momentum.

Data Presentation: Comparative Band Gaps of Antimony Oxychlorides

The band gap of SbOCl can be contextualized by comparing it with other members of the this compound family, which exhibit different structural motifs and, consequently, different electronic properties.

| Compound | Band Gap (Eg) | Transition Type | Reference |

| SbOCl | 2.7–3.5 eV | Direct | [1] |

| Sb₄O₅Cl₂ | 2.45–2.83 eV | Indirect | [1] |

| Sb₈O₁₁Cl₂ | ≈ 3.6 eV | - | [1] |

Methodologies for Band Gap Characterization

Accurate determination of the band gap is crucial for assessing a material's potential. Both experimental and theoretical methods are employed for this purpose.

The optical band gap of powdered semiconductor samples like SbOCl is most commonly determined using UV-Vis DRS. This technique measures the reflectance of light from the sample over a range of wavelengths.

Detailed Methodology:

-

Sample Preparation: The powdered SbOCl sample is packed into a sample holder. A highly reflective material, such as BaSO₄ or polytetrafluoroethylene (PTFE), is used as a reference standard to calibrate 100% reflectance.[3]

-

Instrumentation: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere or a diffuse reflectance accessory (e.g., a Praying Mantis accessory) is used.[4]

-

Data Acquisition: The diffuse reflectance spectrum (R) is recorded over a wide spectral range, typically from 200 nm to 2600 nm.[2]

-

Data Conversion: The measured reflectance data is converted into a quantity proportional to the absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[3][5]

-

Tauc Plot Analysis: The optical band gap is determined using the Tauc relation, which relates the absorption coefficient to the photon energy (hν): (αhν)ⁿ = A(hν - Eg) Where:

-

Extrapolation: A graph of (F(R)hν)² versus hν (photon energy) is plotted. The linear portion of the curve is extrapolated to the energy axis. The intercept on the x-axis gives the value of the direct band gap, Eg.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. physics.iisc.ac.in [physics.iisc.ac.in]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Antimony Oxychloride (CAS No. 7791-08-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychloride (SbOCl), with CAS number 7791-08-4, is an inorganic compound of significant interest across various scientific and industrial domains. Historically known since the 15th century and used in early medicine as a purgative, its modern applications are primarily in the field of material science as a flame retardant.[1] For professionals in drug development and research, understanding the material properties, synthesis, and potential biological interactions of antimony compounds is crucial, as this class of metalloids has established roles in therapeutics, particularly in the treatment of leishmaniasis.[1]

This technical guide provides an in-depth overview of the core material properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of the known biological effects of antimony compounds, offering valuable context for its potential pharmacological relevance.

Material Properties

This compound is a white, crystalline solid.[2] The key physical and chemical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 7791-08-4 | [2] |

| Molecular Formula | SbOCl | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 170°C (decomposes) | [2] |

| Density | 5.7 g/cm³ | [2] |

| Solubility | Reacts with water; insoluble in ethanol and ether. Soluble in hydrochloric acid and alkali tartrate solutions. | [1][3] |

| Crystal Structure | Monoclinic | [4] |

Experimental Protocols

The synthesis and characterization of this compound are critical for obtaining material with desired purity and morphology for research and application. Below are detailed methodologies for common experimental procedures.

Synthesis of this compound

3.1.1. Hydrolysis of Antimony Trichloride

A primary and straightforward method for the synthesis of this compound is the controlled hydrolysis of antimony trichloride (SbCl₃).[5]

-

Reaction: SbCl₃ + H₂O ⇌ SbOCl + 2HCl

-

Protocol:

-

Dissolve a precise quantity of antimony trichloride in a minimal volume of deionized water. To prevent premature hydrolysis and ensure complete dissolution, a small amount of concentrated hydrochloric acid can be added to the initial solution.

-

The resulting clear solution is then diluted by the slow, dropwise addition of deionized water while stirring continuously.

-

A white precipitate of this compound will form as the concentration of water increases.

-

The precipitate is isolated via vacuum filtration using a Buchner funnel.

-

The collected solid is washed multiple times with deionized water to remove residual hydrochloric acid and any unreacted starting material.

-

The final product is dried in a desiccator or a vacuum oven at a low temperature (e.g., < 80°C) to prevent decomposition.

-

3.1.2. Hydrothermal Synthesis

Hydrothermal methods offer greater control over the crystallinity and morphology of the resulting this compound product. This technique is particularly useful for producing nanostructured materials.

-

Protocol for a related compound, Sb₄O₅Cl₂ (as a representative example of hydrothermal synthesis in this material family):

-

In a typical procedure, equimolar amounts of antimony trichloride (SbCl₃) and a suitable organic linker or mineralizer are dissolved in a mixed solvent system, such as deionized water and ethanol.

-

The pH of the solution is adjusted to a specific value (typically acidic, between 1 and 4) using hydrochloric acid or another suitable acid.

-

The prepared solution is transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 20-30 hours).

-

After the reaction, the autoclave is allowed to cool to room temperature naturally.

-

The resulting solid product is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.

-

Characterization Techniques

3.2.1. Powder X-ray Diffraction (PXRD)

PXRD is essential for confirming the crystal structure and phase purity of the synthesized this compound.

-

Sample Preparation: A small amount of the dried powder is gently ground to a fine, uniform consistency using an agate mortar and pestle. The powder is then mounted onto a sample holder.

-

Instrumentation: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å) is commonly used.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a continuous scan.

-

Analysis: The resulting diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the identity and crystallinity of SbOCl.

3.2.2. Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology, particle size, and surface features of the this compound crystals.

-

Sample Preparation: A small quantity of the powder is mounted on an aluminum SEM stub using double-sided conductive carbon tape. To ensure good conductivity and prevent charging effects, the sample is typically sputter-coated with a thin layer of a conductive material such as gold or platinum.

-

Imaging: The prepared stub is placed into the SEM chamber. Images are acquired at various magnifications to observe the overall morphology and fine surface details of the particles.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and vibrational modes present in the this compound structure.

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Analysis: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. The resulting spectrum will show characteristic absorption bands corresponding to the Sb-O and Sb-Cl bonds.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Interactions and Signaling Pathways

While this compound itself has not been extensively studied in the context of drug development and its direct effects on cellular signaling pathways are not well-documented, the broader class of antimony compounds has known biological activities. Antimony-based drugs are used in the treatment of leishmaniasis, and toxicological studies have shed light on how antimony interacts with biological systems. It is important to note that the following information pertains to antimony compounds in general, and direct extrapolation to this compound should be done with caution.

General Cellular Effects of Antimony Compounds

-

Toxicity: Antimony compounds are known to be toxic, with effects dependent on the oxidation state and solubility.[1] Trivalent antimony (Sb³⁺), the oxidation state in this compound, is generally considered more toxic than pentavalent antimony (Sb⁵⁺).

-

Genotoxicity: Some studies have indicated that antimony compounds can induce DNA damage and chromosomal aberrations, particularly at high concentrations.

Interaction with Signaling Pathways

Research on various antimony compounds has suggested modulation of key cellular signaling pathways, which are of high interest in drug development:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Chronic exposure to antimony trioxide has been shown to exacerbate MAPK signaling in lung tumor models.[4] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.

-

Nuclear Factor-kappa B (NF-κB) Signaling: Antimony has been demonstrated to induce the activation of the NF-κB signaling pathway in astrocytes. This pathway is a pivotal mediator of inflammation, and its activation can lead to the expression of pro-inflammatory genes.

The diagram below illustrates a generalized overview of how an antimony compound might influence the MAPK and NF-κB signaling pathways, based on existing literature for other antimony forms.

Caption: Potential influence of antimony compounds on MAPK and NF-κB signaling pathways.

Conclusion

This compound is a well-characterized inorganic compound with established material properties and synthesis routes. While its primary application lies in material science, the known biological activities of other antimony compounds warrant consideration of its potential relevance in pharmacology and toxicology. For researchers in drug development, the data presented here on its physical and chemical characteristics, along with detailed experimental protocols, provide a solid foundation for further investigation. The current gap in knowledge regarding the specific interactions of this compound with cellular signaling pathways highlights an area ripe for future research, which could unveil novel biological effects and therapeutic possibilities.

References

- 1. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hmroyal.com [hmroyal.com]

- 3. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances on antimony(III/V) compounds with potential activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reaction mechanism - Why is antimony oxide used as a flame retardant? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Unveiling the Aqueous Behavior of Antimony Oxychloride: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Technical Guide on the Solubility and Reactivity of Antimony Oxychloride in Aqueous Solutions for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide explores the complex aqueous chemistry of this compound (SbOCl), a compound of significant interest in various scientific and biomedical fields. This document provides a detailed overview of its solubility, hydrolysis, and reactivity, supported by quantitative data, experimental protocols, and visual representations of its biological interactions.

Solubility of this compound in Aqueous Solutions

This compound is generally classified as a sparingly soluble salt in water. Its dissolution is not a simple process but is intrinsically linked to hydrolysis reactions that are highly dependent on the pH of the solution.

Qualitative and Quantitative Solubility

While often cited as "insoluble" in pure water, this compound exhibits some degree of dissolution, which is primarily governed by its hydrolysis.[1][2][3] It is more soluble in acidic solutions and in the presence of chelating agents like tartrate.[4]

Table 1: Qualitative Solubility of this compound

| Solvent/Condition | Solubility | Reference(s) |

| Water | Sparingly soluble/Insoluble | [1][2][3] |

| Acidic Solutions (e.g., HCl) | Soluble | [4] |

| Alkali Tartrate Solutions | Soluble | [4] |

| Ethanol | Insoluble | [4] |

| Ether | Insoluble | [4] |

Factors Affecting Solubility

The aqueous solubility of this compound is significantly influenced by several factors:

-

pH: The solubility of SbOCl increases in acidic conditions due to the reaction of the oxycation with H⁺ ions, shifting the hydrolysis equilibrium. In alkaline conditions (pH > 8), SbOCl tends to convert to antimony trioxide (Sb₂O₃).[6]

-

Presence of Complexing Agents: Ligands such as tartrate and citrate can form soluble complexes with antimony(III), increasing the overall solubility of this compound.

-

Temperature: While specific data for SbOCl is scarce, the solubility of most sparingly soluble salts increases with temperature.

Hydrolysis and Reactivity in Aqueous Environments

The chemistry of this compound in water is dominated by its hydrolysis, a process that can lead to the formation of various other this compound species.

Hydrolysis Reactions

This compound is formed from the partial hydrolysis of antimony trichloride (SbCl₃)[2][7]:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl

This reaction is reversible. In the presence of excess water, SbOCl can undergo further hydrolysis to form more complex, less soluble oxychlorides, such as tetraantimony pentoxide dichloride (Sb₄O₅Cl₂)[7][8]:

4SbOCl + H₂O ⇌ Sb₄O₅Cl₂ + 2HCl

The specific hydrolysis products are highly dependent on the pH of the solution. At a pH below 2, various this compound species can exist. As the pH increases, the degree of hydrolysis increases, eventually leading to the formation of antimony trioxide (Sb₂O₃) at pH values above 4.5.[9]

Caption: Hydrolysis pathway of antimony trichloride in aqueous solution.

Reactivity with Acids and Bases

This compound reacts with both acids and bases, demonstrating its amphoteric character.

-

Reaction with Acids: In strong acids like hydrochloric acid, this compound dissolves to form antimony trichloride and other chloro-complexes.[4]

-

Reaction with Bases: In the presence of strong bases like sodium hydroxide, this compound is converted to antimony trioxide.[10]

Biological Interactions and Signaling Pathways

Antimony compounds, including those derived from the aqueous dissolution and transformation of this compound, have significant biological effects and are used in various drug development applications, notably as antiparasitic and anticancer agents. Their toxicity and therapeutic effects are often linked to their ability to induce oxidative stress and interfere with key cellular signaling pathways.

Induction of Apoptosis via Oxidative Stress and JNK Pathway

Antimony compounds can induce apoptosis (programmed cell death) in various cell types. A key mechanism involves the generation of reactive oxygen species (ROS).[1] This increase in ROS can trigger the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[1] The activation of the JNK pathway leads to the activation of downstream transcription factors like AP-1, which in turn regulate the expression of genes involved in apoptosis.[1]

Caption: Antimony-induced apoptosis signaling pathway.

Interaction with Glutathione and Thiol-Containing Proteins

Antimony(III) ions have a high affinity for sulfhydryl (-SH) groups and can readily interact with intracellular thiols, most notably glutathione (GSH).[11][12] This interaction can lead to the formation of antimony-glutathione complexes.[11] This has several consequences:

-

Depletion of Glutathione: The sequestration of GSH disrupts the cellular redox balance and impairs the cell's ability to detoxify reactive oxygen species, further contributing to oxidative stress.[12]

-

Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups for their activity. Antimony can inhibit these enzymes by binding to these critical cysteine residues.

Caption: Interaction of antimony with cellular thiols.

Experimental Protocols

This section outlines general methodologies for the experimental determination of the solubility and analysis of this compound in aqueous solutions.

Determination of Solubility

A common method for determining the solubility of a sparingly soluble salt like this compound is through the preparation of a saturated solution and subsequent analysis of the ion concentrations.

Materials:

-

This compound powder

-

Deionized water

-

Constant temperature water bath or shaker

-

Filtration apparatus (e.g., 0.22 µm syringe filter)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) instrument

-

Nitric acid (for sample preservation)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

-

Place the container in a constant temperature water bath or shaker and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the solution to settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Calculation:

-

From the measured antimony concentration, the molar solubility of this compound can be calculated.

-

Analysis of Antimony Species in Aqueous Solutions

The speciation of antimony (i.e., the determination of the different forms of antimony, such as Sb(III) and Sb(V)) in aqueous solutions is crucial for understanding its reactivity and toxicity. Hyphenated techniques are commonly employed for this purpose.

Method: High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

-

Sample Preparation:

-

Filter the aqueous sample to remove particulate matter.

-

Depending on the expected concentration, a pre-concentration step may be necessary.

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., an anion-exchange column) to separate the different antimony species based on their charge and affinity for the stationary phase.

-

-

Detection and Quantification:

-

The eluent from the HPLC is directly introduced into an ICP-MS system.

-

The ICP-MS detects and quantifies the antimony in each separated fraction, providing concentration data for each species.[14]

-

Conclusion

The aqueous chemistry of this compound is multifaceted, characterized by low intrinsic solubility and a strong tendency to undergo pH-dependent hydrolysis to form various oxychloride species. Its reactivity with acids and bases, along with its significant interactions with biological molecules, underscores its importance in both environmental and biomedical research. A thorough understanding of these properties is essential for professionals working with antimony-containing systems, from materials science to drug development. Further research to quantitatively determine the solubility product and kinetic parameters of its hydrolysis will provide a more complete picture of this intriguing compound.

References

- 1. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solved 27. This compound was first synthesized by | Chegg.com [chegg.com]

- 3. This compound (7791-08-4) for sale [vulcanchem.com]

- 4. Investigating the solubility of lead halides | Class experiment | RSC Education [edu.rsc.org]

- 5. Ksp Table [chm.uri.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chronic Inhalation Exposure to Antimony Trioxide Exacerbates the MAPK Signaling in Alveolar Bronchiolar Carcinomas in B6C3F1/N Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Interaction of antimony tartrate with the tripeptide glutathione implication for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased levels of thiols protect antimony unresponsive Leishmania donovani field isolates against reactive oxygen species generated by trivalent antimony - PMC [pmc.ncbi.nlm.nih.gov]

- 13. analysis.rs [analysis.rs]

- 14. LC-ICP-OES method for antimony speciation analysis in liquid samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Powder of Algaroth (Antimony Oxychloride)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the historical methods for synthesizing "Powder of Algaroth," a compound known in modern chemistry as antimony oxychloride (SbOCl). This white powder, named after the Veronese physician Vittorio Algarotti (1533-1604), was historically used in medicine as an emetic and purgative. This guide details the experimental protocols derived from prominent 17th and 18th-century chemical literature, presents quantitative data in a structured format, and illustrates the synthesis workflows.

Chemical Identity and Historical Context

Powder of Algaroth is principally this compound, a compound of antimony, oxygen, and chlorine.[1] Its formation results from the hydrolysis of antimony trichloride (SbCl₃) when introduced to a significant quantity of water.[1] Historically, it was also known by other evocative names such as pulvis angelicus (angelic powder) and mercurius vitæ (mercury of life). The preparation of this compound was a common procedure in early chemical and pharmaceutical practices.

Historical Synthesis Methods

The primary historical method for producing Powder of Algaroth involved the precipitation of this compound from a solution of antimony trichloride, also known as "butter of antimony," by adding it to water. The following sections provide detailed protocols from notable historical chemists.

Quantitative Data Summary